molecular formula C8H5BrF2O2S B2510708 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid CAS No. 1515653-78-7

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid

Cat. No.: B2510708
CAS No.: 1515653-78-7
M. Wt: 283.09
InChI Key: DGNCWIMVUCKDBG-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H5BrF2O2S and a molecular weight of 283.09 g/mol . This compound features a bromophenyl group attached to a sulfanyl group, which is further connected to a difluoroacetic acid moiety. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid is unique due to the presence of both bromophenyl and difluoroacetic acid groups, which confer distinct reactivity and interaction profiles compared to similar compounds. The difluoroacetic acid moiety, in particular, enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCWIMVUCKDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(=O)O)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515653-78-7
Record name 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid
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